

Physical and chemical characteristics of 3-(Cyclohexyloxy)propan-1-amine

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Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173

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An In-depth Technical Guide to 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-(Cyclohexyloxy)propan-1-amine**, a versatile bifunctional molecule with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its properties, reactivity, and analytical methodologies, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

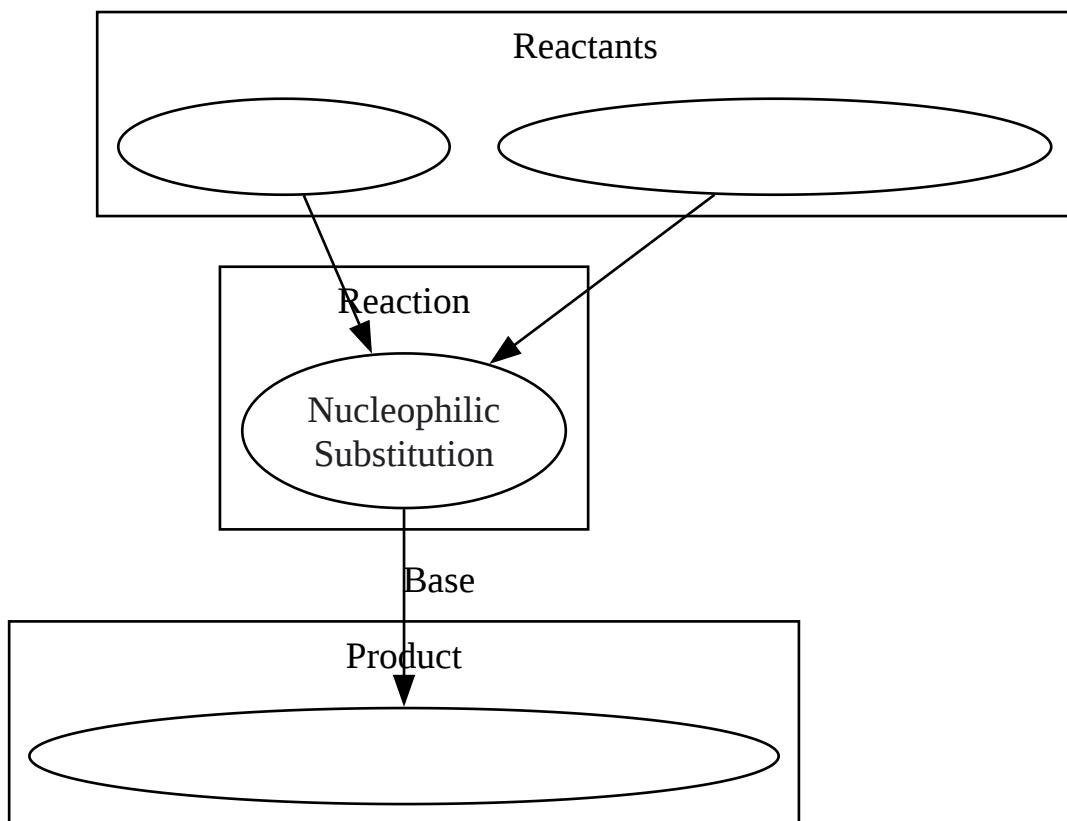
3-(Cyclohexyloxy)propan-1-amine, identified by the CAS number 16728-63-5, is an organic compound featuring a cyclohexyloxy group linked to a propanamine backbone.[\[1\]](#)[\[2\]](#) This structure imparts both hydrophobic (cyclohexyl ring) and hydrophilic (amine group) characteristics to the molecule.

Table 1: Physical and Chemical Properties of 3-(Cyclohexyloxy)propan-1-amine

Property	Value	Source
CAS Number	16728-63-5	[1] [2]
Molecular Formula	C ₉ H ₁₉ NO	[1] [3]
Molecular Weight	157.25 g/mol	[1] [3]
Boiling Point	72-74 °C at 4.5 Torr	[2]
Density	0.9281 g/cm ³	[2]
pKa (Predicted)	9.70 ± 0.10	[2]
Flash Point	110.3 °C	[4]
Vapor Pressure	0.0218 mmHg at 25 °C	[4]

Chemical Synthesis and Reactivity

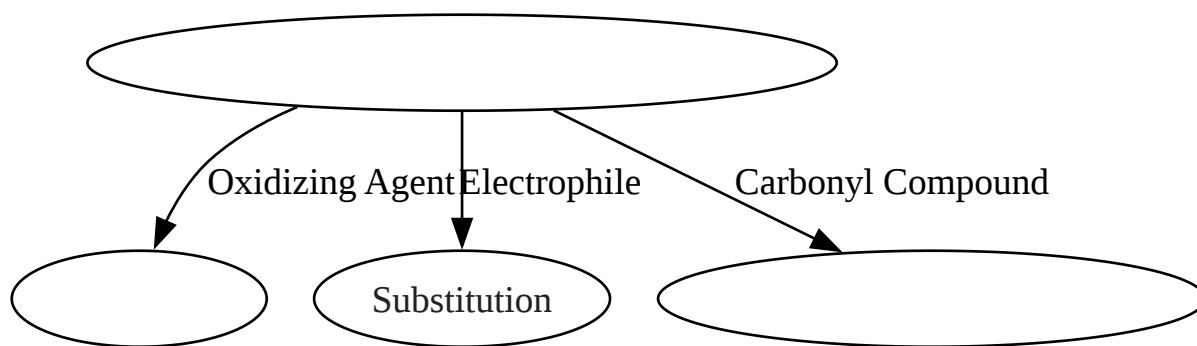
The synthesis of **3-(Cyclohexyloxy)propan-1-amine** can be achieved through various organic synthesis routes. A common method involves the reaction of cyclohexanol with 3-chloropropan-1-amine.[\[5\]](#) The amine group and the ether linkage are the primary sites of chemical reactivity.



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The chemical behavior of this compound is characterized by the reactivity of its primary amine group.[\[5\]](#) Key reactions include:

- Oxidation: The primary amine can be oxidized to form corresponding aldehydes or ketones, depending on the oxidizing agent used.[\[5\]](#)
- Reduction: While the amine is already in a reduced state, other parts of the molecule could be susceptible to reduction under specific conditions.
- Substitution: The nucleophilic amine group can participate in substitution reactions, allowing for the synthesis of a variety of derivatives.[\[5\]](#)



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Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **3-(Cyclohexyloxy)propan-1-amine** follow standard laboratory procedures. Below are generalized methodologies for key analytical techniques.

3.1. Determination of Boiling Point

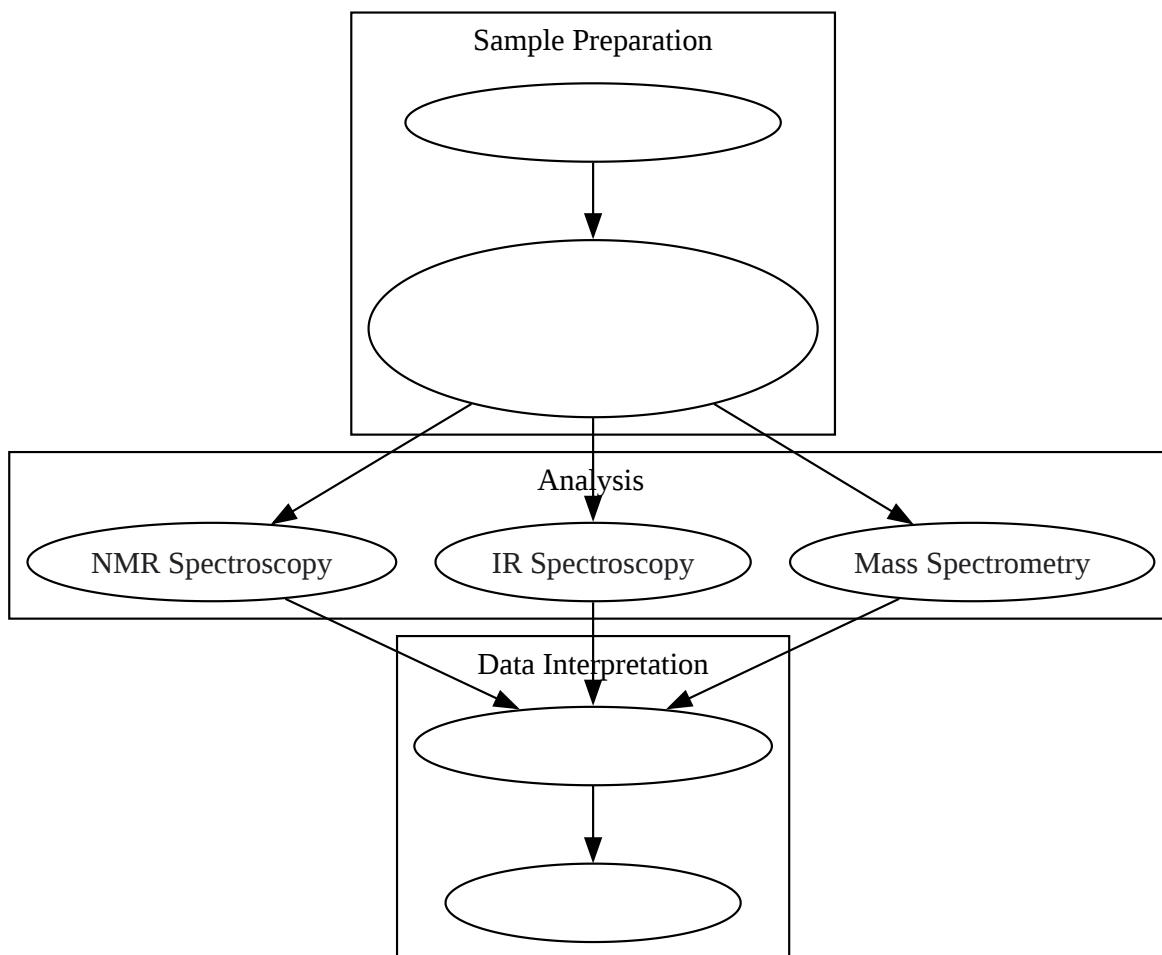
The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition, as is the case for this compound which was measured at a reduced pressure of 4.5 Torr.[2]

3.2. Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of **3-(Cyclohexyloxy)propan-1-amine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show characteristic signals for the cyclohexyl protons, the protons of the propyl chain, and the amine protons. The protons on the carbon adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule.[1] The carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would exhibit a characteristic N-H stretching absorption for a primary amine in the range of 3300-3500 cm^{-1} .[6] Typically, primary amines show two bands in this region.[6] A strong C-O stretching band for the ether linkage would be expected around 1000-1300 cm^{-1} . C-H stretching and bending vibrations for the alkyl groups would also be present.



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Biological Activity and Applications

While extensive research into the biological activity of **3-(Cyclohexyloxy)propan-1-amine** is limited, its structural motifs are present in various pharmacologically active compounds.^[5] The presence of both a hydrophobic cyclohexyl group and a basic amine center makes it a candidate for investigation in drug discovery programs. Its primary use to date has been in biochemical research and as a precursor in the synthesis of more complex molecules, including polymers.^[5]

Safety and Handling

3-(Cyclohexyloxy)propan-1-amine is classified as a hazardous substance.

GHS Hazard Statements:^[1]

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Handle in a well-ventilated area.^[4]
- Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.^[4]
- Avoid contact with skin and eyes.^[4]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.^[4]
- In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.^[4]

Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration.^[4]

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